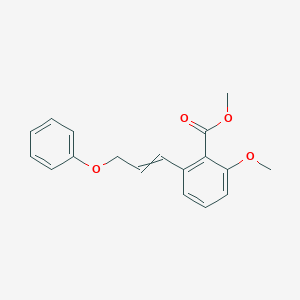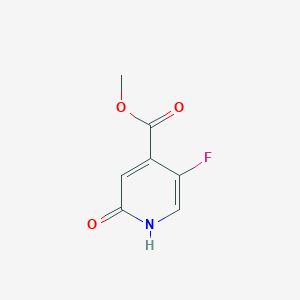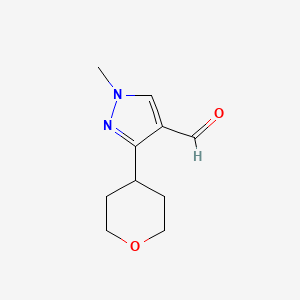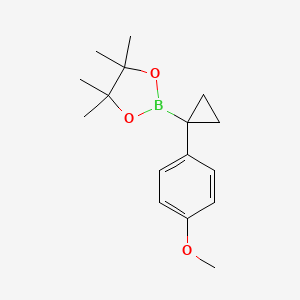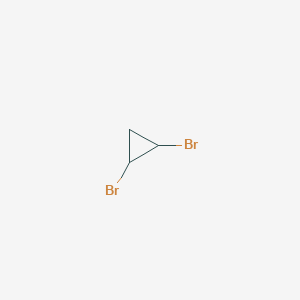
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol is a chemical compound characterized by its unique azido group attached to an oxane ring with three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol typically involves the azidation of a precursor molecule containing the oxane ring. One common method is the nucleophilic substitution reaction where a hydroxyl group is replaced by an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine (PPh₃) to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Triphenylphosphine (PPh₃) in an inert solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of oxo-compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of iminophosphorane intermediates or amines.
Applications De Recherche Scientifique
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques, where the azido group can be used for click chemistry to attach biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol largely depends on its chemical reactivity. The azido group is highly reactive and can participate in various click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper (Cu) ions and are used to attach the compound to other molecules, facilitating the study of molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S,5R)-2-Azidooxane-3,4,5-triol: can be compared to other azido sugars and azido alcohols, which also contain azido groups attached to carbohydrate or alcohol backbones.
2-Azido-2-deoxy-D-glucose: Another azido sugar used in similar applications, particularly in bioconjugation and imaging studies.
Azidoethanol: A simpler azido alcohol used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Propriétés
Formule moléculaire |
C5H9N3O4 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-azidooxane-3,4,5-triol |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5+/m1/s1 |
Clé InChI |
WVWBURHISBVZHI-LECHCGJUSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])O)O)O |
SMILES canonique |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


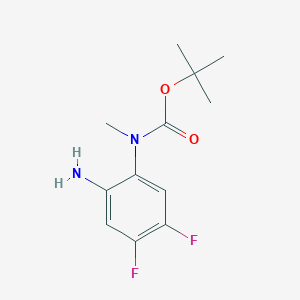
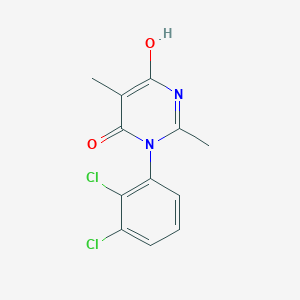
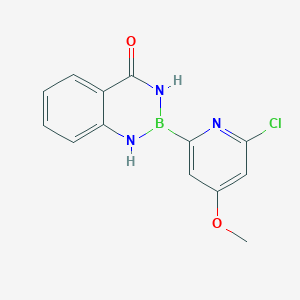
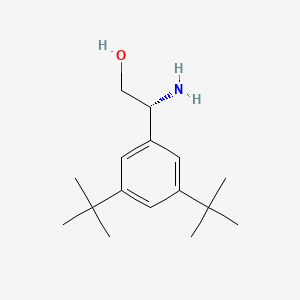
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)



